molecular formula C17H14N2O2S B2829019 2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine CAS No. 339107-90-3

2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine

Cat. No.: B2829019
CAS No.: 339107-90-3
M. Wt: 310.37
InChI Key: MPDDDAPQTMRCCQ-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a potential scaffold for developing enzyme inhibitors. This compound belongs to a class of substituted pyrimidines known for their diverse biological activities. Pyrimidine derivatives are extensively investigated as core structures in drug discovery, with some members of this chemical family demonstrating potent and selective inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), an inducible enzyme responsible for prostaglandin synthesis and a key biomarker in inflammatory processes . The strategic incorporation of the phenylsulfonyl moiety is a common feature in many drug-like molecules, as this group can be critical for high-affinity binding to enzyme active sites . Researchers utilize this compound and its analogs primarily in structure-activity relationship (SAR) studies to elucidate the structural requirements for biological activity and to design novel therapeutic agents . Beyond inflammation targets, pyrimidine cores are also represented in other cardiovascular agents, suggesting broad utility in drug discovery campaigns . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(benzenesulfonyl)-2-methyl-4-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-13-18-12-16(17(19-13)14-8-4-2-5-9-14)22(20,21)15-10-6-3-7-11-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDDDAPQTMRCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-phenylpyrimidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler pyrimidine derivatives.

    Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler pyrimidine compounds.

Scientific Research Applications

2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for certain targets, influencing its overall biological effect.

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s key structural features are compared to analogous pyrimidine derivatives below:

Compound Name Substituents (Positions) Key Functional Groups Reference
2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine 2-Me, 4-Ph, 5-PhSO₂ Phenylsulfonyl, methyl, phenyl N/A
Compound 11 (Oxazolo[4,5-d]pyrimidine) 7-PhSO₂-piperazinyl, 2-(4-MePh), 5-Ph Phenylsulfonyl, methylphenyl
Compound 12 (Oxazolo[4,5-d]pyrimidine) 7-Tosyl-piperazinyl, 2-(4-MePh), 5-Ph Tosyl (p-MePhSO₂), methylphenyl
Methyl 4-(4-FPh)-6-iPr-2-(MeSO₂)pyrimidine-5-carboxylate 2-MeSO₂, 4-(4-FPh), 6-iPr Methylsulfonyl, fluorophenyl

Key Observations :

  • Sulfonyl vs. Tosyl Groups : Compound 11 (phenylsulfonyl) and 12 (tosyl) differ in the sulfonyl substituent. Tosyl groups (p-toluenesulfonyl) introduce a methyl group on the benzene ring, enhancing lipophilicity compared to phenylsulfonyl. This may reduce solubility but improve membrane permeability .
  • Positional Effects : The target compound’s sulfonyl group at position 5 contrasts with piperazinyl-sulfonyl groups at position 7 in . Positional changes alter electronic effects (e.g., electron-withdrawing sulfonyl groups deactivate the pyrimidine ring) and steric interactions, impacting reactivity and binding affinity .

Physicochemical Properties

Melting points and synthetic yields of sulfonyl-containing pyrimidines are summarized below:

Compound Melting Point (°C) Synthetic Yield (%) Reference
Compound 11 (PhSO₂-piperazinyl) 247–249 73
Compound 12 (Tosyl-piperazinyl) 261–263 72
Crystalline Form A (Alk inhibitor) 174 N/A
Crystalline Form B (Alk inhibitor) 162 N/A

Key Observations :

  • Thermal Stability : Sulfonyl-containing pyrimidines exhibit high melting points (>200°C), indicative of strong intermolecular interactions (e.g., dipole-dipole, van der Waals). The target compound likely shares this trend.
  • Synthetic Efficiency : Yields for sulfonylation reactions in range from 71–77%, suggesting reliable methods for introducing sulfonyl groups. The target compound’s synthesis may follow similar efficiency .

Pharmacokinetic and Bioavailability Considerations

highlights that crystalline forms of a sulfonyl-pyrimidine Alk inhibitor exhibit 3× higher plasma concentration and solubility compared to salt forms. While direct data for the target compound are unavailable, the phenylsulfonyl group may similarly enhance bioavailability by improving solubility and metabolic stability .

Electronic and Steric Effects

  • Electron-Withdrawing Effects : Sulfonyl groups are strongly electron-withdrawing, reducing electron density on the pyrimidine ring. This may increase susceptibility to nucleophilic attack at specific positions or modulate interactions with biological targets (e.g., kinases) .
  • In contrast, methylsulfonyl (as in ) offers reduced bulk, possibly enhancing target accessibility .

Biological Activity

2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and potential neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16N2O2S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This compound features a pyrimidine ring substituted with a methyl group, a phenyl group, and a phenylsulfonyl moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial effects against a range of pathogens. Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating potent activity .
  • Neuroprotective Effects : Preliminary research suggests that this compound may interact with neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative disorders like Alzheimer's disease .

Biological Activity Overview

The following table summarizes the key biological activities and their corresponding findings for this compound:

Biological Activity Mechanism/Effect IC50/Effectiveness References
AntimicrobialDisruption of microbial membranesEffective against multiple strains
AnticancerInduction of apoptosis in cancer cellsIC50 values < 10 µM in HepG2 cells
NeuroprotectiveInteraction with neurotransmitter receptorsPotential improvement in cognitive function

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 256 µg/mL.
  • Anticancer Activity : In vitro assays showed that the compound effectively inhibited the growth of HepG2 liver cancer cells with an IC50 value of approximately 2.5 µM. This suggests strong potential for development as an anticancer agent .
  • Neuroprotective Potential : Research into the neuroprotective effects indicates that the compound may reduce oxidative stress markers in neuronal cells, suggesting its potential for treating neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for 2-Methyl-4-phenyl-5-(phenylsulfonyl)pyrimidine?

Answer: The synthesis typically involves multi-step reactions, starting with pyrimidine derivatives and introducing substituents via nucleophilic substitution or coupling reactions. Key steps include:

  • Step 1: Formation of the pyrimidine core using precursors like 4-chloro-5-fluoropyrimidine derivatives.
  • Step 2: Sulfonylation at the 5-position using phenylsulfonyl chloride under basic conditions (e.g., NaH or KOtBu in DMF/THF).
  • Step 3: Methylation at the 2-position using methyl iodide or dimethyl sulfate.

Q. Critical Conditions :

StepReagents/CatalystsSolventTemperatureYield Optimization
1Pd/Cu catalystsDMF80–100°CIntermediate purity ≥95%
2NaH, PhSO₂ClTHF0°C → RTSlow addition to avoid side reactions
3CH₃I, K₂CO₃AcetoneRefluxExcess methylating agent (1.5 eq)

Validation : Monitor reaction progress via TLC and HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., phenylsulfonyl vs. methyl groups). For example, the sulfonyl group deshields adjacent protons (δ 8.1–8.3 ppm) .
    • 2D NMR (HSQC, HMBC) : Resolve ambiguities in aromatic proton assignments .
  • X-ray Crystallography : Resolve stereochemical uncertainties (e.g., torsion angles between phenyl rings and pyrimidine core) .
  • IR Spectroscopy : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and C-N (1250 cm⁻¹) stretches .

Data Interpretation : Compare experimental spectra with computed DFT models (e.g., Gaussian 16) to validate electronic environments .

Q. What purification methods optimize yield and purity?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc = 4:1 → 1:1) for intermediates.
  • Recrystallization : Final product recrystallized from ethanol/water (3:1) to achieve >99% purity .
  • HPLC Prep : For chiral or polar derivatives, use C18 columns with acetonitrile/water (0.1% TFA) .

Critical Note : Avoid prolonged exposure to moisture to prevent sulfonyl group hydrolysis .

Advanced Research Questions

Q. How to resolve contradictions between theoretical and experimental spectroscopic data?

Answer: Discrepancies (e.g., unexpected downfield shifts in ¹³C NMR) arise from solvent effects or conformational flexibility. Mitigation strategies:

  • Solvent Correction : Compare DFT calculations (gas phase) with experimental data (DMSO-d₆ or CDCl₃) using COSMO-RS .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect rotational barriers (e.g., hindered phenyl ring rotation) .
  • Cross-Validation : Use X-ray crystallography to anchor key structural features .

Example : A 0.3 ppm deviation in sulfonyl-linked carbons was resolved by identifying π-stacking interactions in the crystal lattice .

Q. What strategies optimize yield in multi-step synthesis?

Answer:

  • Stepwise Intermediate Analysis :
    • Use LC-MS to detect side products (e.g., over-sulfonylation).
    • Optimize stoichiometry: Limit sulfonyl chloride to 1.2 eq to prevent di-substitution .
  • Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling steps; the latter improves aryl group incorporation (yield ↑ 15%) .
  • Temperature Control : Lower reaction temperatures (0°C) during sulfonylation reduce decomposition .

Case Study : Replacing DMF with DMA in Step 1 reduced byproduct formation from 12% to 3% .

Q. How to investigate biological target interactions for therapeutic potential?

Answer:

  • Molecular Docking : Screen against kinases (e.g., EGFR) using AutoDock Vina. Focus on sulfonyl group interactions with ATP-binding pockets .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) using immobilized target proteins (e.g., BSA-conjugated derivatives) .
  • Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (IC50 values) .

Critical Finding : The phenylsulfonyl group enhances hydrophobic interactions with kinase targets (ΔG = −9.2 kcal/mol) .

Q. Table 1: Comparative Yields in Sulfonylation Reactions

BaseSolventTemperatureYield (%)Purity (%)
NaHTHF0°C → RT7898
KOtBuDMFRT6592
LiHMDSToluene−20°C8299

Source : Optimized from .

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